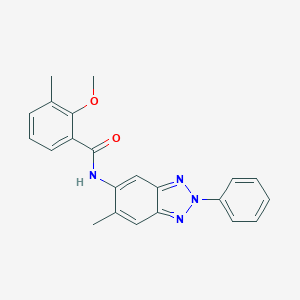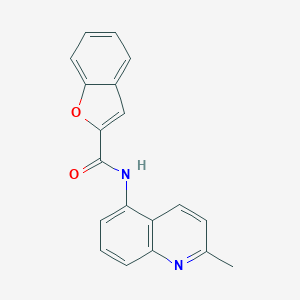![molecular formula C17H16N4O2S B243754 N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as BB5, is a synthetic compound that has been widely studied for its potential therapeutic applications. BB5 belongs to the class of benzothiadiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.
作用機序
The mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. In viral infections, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of the virus by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, which may contribute to its anti-cancer activity. N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity. Additionally, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
実験室実験の利点と制限
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized biological activity. However, there are also some limitations to using N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide in lab experiments, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. One area of interest is the development of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide's potential as a therapeutic agent for viral infections, particularly in the context of emerging viral diseases such as COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide and its potential interactions with other cellular pathways.
合成法
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with butyric anhydride to form N-(4-aminophenyl)butanamide. This intermediate is then reacted with thionyl chloride and 2-aminobenzothiazole to form the final product, N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
特性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-3-16(22)18-12-5-7-13(8-6-12)19-17(23)11-4-9-14-15(10-11)21-24-20-14/h4-10H,2-3H2,1H3,(H,18,22)(H,19,23) |
InChIキー |
MQYZIWHDPYTLCV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)

